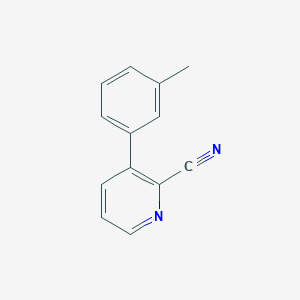

3-(3-Methylphenyl)pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

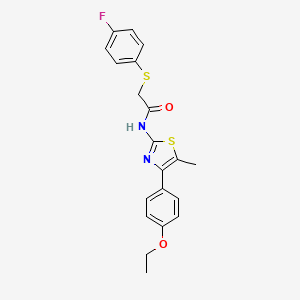

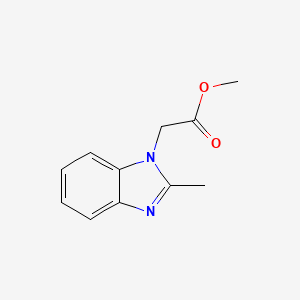

“3-(3-Methylphenyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C13H10N2 . It is also known as 3-(m-Tolyl)picolinonitrile .

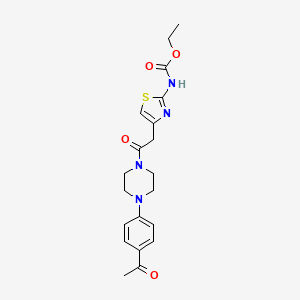

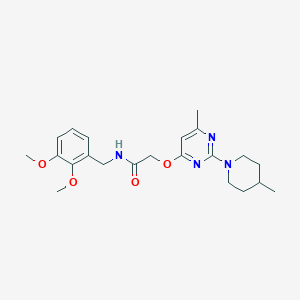

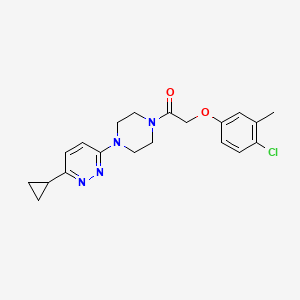

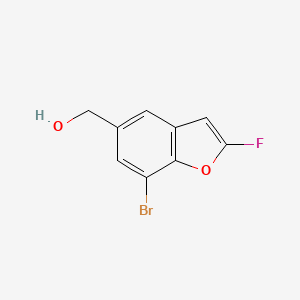

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring via a carbonitrile group . The phenyl ring has a methyl group attached to it .Scientific Research Applications

Azafluorene Derivatives and SARS CoV-2 RdRp Inhibition

Research into azafluorene derivatives, which share a structural similarity to pyridine carbonitriles, has demonstrated potential in inhibiting SARS CoV-2 RdRp. These compounds, including variants of pyridine carbonitriles, were analyzed through molecular docking, showing promising drug-like behaviors and interactions with COVID-19 targets (Venkateshan et al., 2020).

Synthesis and Applications in Organic Chemistry

A study on the synthesis of new series of pyridine and fused pyridine derivatives, including reactions of pyridine carbonitriles, outlined their potential in creating various bioactive compounds. These derivatives could have implications in developing new pharmaceuticals and materials (Al-Issa, 2012).

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives, structurally related to pyridine carbonitriles, have shown effectiveness in inhibiting corrosion of metals in acidic environments. These findings are critical for industrial applications where metal preservation is vital (Sudheer & Quraishi, 2015).

Material Science and Optoelectronics

Research into pyrazolo pyridine derivatives has extended into material science, specifically in fabricating heterojunctions for optoelectronic devices. These studies highlight the versatility of pyridine carbonitriles in developing materials with unique optical and electronic properties (Zedan, El-Taweel, & El-Menyawy, 2020).

Antimicrobial and Anticancer Activities

The synthesis and evaluation of pyridine derivatives, including those structurally related to 3-(3-Methylphenyl)pyridine-2-carbonitrile, have shown antimicrobial and anticancer activities. These findings suggest potential therapeutic applications for such compounds in treating infections and cancer (Elewa et al., 2021).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(3-Methylphenyl)pyridine-2-carbonitrile may also interact with various biological targets.

Mode of Action

Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that this compound affects multiple pathways and has downstream effects on various cellular processes.

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Properties

IUPAC Name |

3-(3-methylphenyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-4-2-5-11(8-10)12-6-3-7-15-13(12)9-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDGWFWKEXSJEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2714244.png)

![4-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]oxypyridine-2-carboxamide](/img/structure/B2714246.png)

![Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate](/img/structure/B2714248.png)

![7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2714254.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)